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CNDP2 Enzyme Fundamentals

Table 1: Core Characteristics of Cytosolic Nonspecific Dipeptidase 2 (CNDP2) [1]

Feature Description

Systematic Name Cytosolic non-specific dipeptidase

Gene Symbol CNDP2

Protein Family Metallopeptidase M20 family

Human Gene Location Chromosome 18 (18q22.3)

Catalytic Activity Hydrolysis of dipeptides; reverse proteolysis of lactate and amino acids

Primary Reaction Lactate + Amino Acid ⇌ N-Lactoyl-Amino Acid (e.g., N-Lactoyl-Leucine)

Cofactor Manganese (Mn2+) ions

Quaternary Structure Homodimer

Subcellular Localization Cytosol, Nucleoplasm
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Biosynthesis & Functional Pathways

CNDP2 catalyzes the conjugation of lactate and amino acids into N-lactoyl-amino acids (Lac-AAs) through

a process known as reverse proteolysis [2] [3]. This reaction was previously thought to be negligible in

vivo. The formation of N-Lactoyl-Leucine and other Lac-AAs is a reversible, equilibrium-driven process,

influenced by the local concentrations of lactate and amino acids [2] [4].

The following diagram illustrates the biosynthesis and cellular transport pathway for N-Lactoyl-Amino

Acids like N-Lactoyl-Leucine.

Intracellular Space

Lactate

Enzyme: CNDP2
(Mn²⁺ Cofactor)

  Substrates

Amino Acid
(e.g., Leucine)

  Substrates

N-Lactoyl-Amino Acid
(e.g., N-Lactoyl-Leucine)

  Reverse Proteolysis

Transporter: ABCC5/MRP5 Transporter: SLC17A1/A3

Extracellular Space
(e.g., Blood, Urine)

  Efflux   Renal Excretion

Click to download full resolution via product page

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4450436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12177442/
https://www.smolecule.com/products/s6901495?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4450436/
https://www.nki.nl/research/publications/article/?articleId=5ccd1fd5-59c9-49ab-bba7-f21408f262d0
https://www.smolecule.com/products/s6901495?utm_src=pdf-body
https://www.smolecule.com/products/s6901495?utm_src=pdf-body-img
https://www.smolecule.com/products/s6901495?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Cellular pathway of N-Lactoyl-Amino Acid synthesis and transport.

Key Experimental Data & Protocols

Table 2: Key Quantitative Data for CNDP2 and N-Lactoyl-Amino Acids [2]

Parameter Experimental Finding Experimental Context

CNDP2
Equilibrium
Constant (K)

3.1 × 10-2 M-1 Recombinant human CNDP2

incubated with lactate and
phenylalanine.

N-Lac-Phe
Transport Km

~1 mM ATP-dependent transport into inside-
out membrane vesicles expressing

ABCC5.

Metabolite
Detection

Ubiquitous in mammalian tissues;

elevated post-exercise and in
phenylketonuria.

Untargeted metabolomics of human

and mouse samples.

Protocol 1: Identifying CNDP2 as the Biosynthetic Enzyme

This methodology combines protein fractionation with shotgun proteomics to pinpoint the enzyme

responsible for Lac-AA formation [2].

Activity-Based Fractionation: Create a whole-cell lysate from HEK 293 cells. Incubate the lysate

with lactate and phenylalanine to confirm enzymatic formation of N-Lac-Phe.
Parallel Chromatography: Fractionate the proteins using three separate chromatography columns in

parallel:
Size Exclusion Chromatography

Strong Anion Exchange (SAX) Chromatography
Strong Cation Exchange (SCX) Chromatography

Activity Assay: Immediately test all collected fractions from each column for N-Lac-Phe-forming
activity.

Shotgun Proteomics: Perform LC-MS/MS proteomic analysis on the active fractions and
neighboring inactive control fractions.
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Candidate Identification: Identify CNDP2 as the only protein consistently present in all active

fractions and absent in the inactive controls.
Validation: Confirm the finding by demonstrating N-Lac-Phe formation using recombinant human

CNDP2.

The workflow for this discovery process is outlined below.
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Workflow for the discovery of CNDP2 enzymatic activity.
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Protocol 2: In Vitro Transport Assay for N-Lactoyl-Amino Acids

This protocol validates identified metabolites as substrates for the ABCC5 transporter [2].

Vesicle Preparation: Use inside-out membrane vesicles prepared from control cells and cells

overexpressing the human ABCC5 transporter.
Reaction Setup: Create a transport buffer containing an ATP-regenerating system (e.g., creatine

phosphate and creatine kinase), MgCl₂, and the candidate substrate (e.g., N-Lac-Leucine or N-Lac-
Phe).

Uptake Reaction: Initiate the reaction by adding ATP to the vesicle mixture. For negative controls,
replace ATP with AMP or omit it.

Time Course: Stop the reaction at various time points (e.g., 1, 2, 5, 10 minutes) by rapid filtration
through membrane filters.

Quantification: Wash the filters and measure the amount of radiolabeled or otherwise traceable
substrate accumulated inside the vesicles using a scintillation counter or LC-MS.

Kinetic Analysis: Determine ATP-dependent transport by subtracting uptake in control vesicles (or
with AMP) from uptake in ABCC5 vesicles with ATP. Fit the data to the Michaelis-Menten equation to

calculate kinetic parameters like Km.

Research Applications & Implications

Biomarker Potential: Levels of N-Lactoyl-Amino acids strongly correlate with lactate and amino acid
precursors, making them potential dynamic biomarkers for conditions like mitochondrial disorders [5],

septic shock [5], and physiological states such as exercise [6].
Biotechnological Utility: N-Lactoyl-Leucine and N-Lactoyl-Isoleucine offer high solubility and are

bioavailable to CHO cells, making them advantageous replacements for canonical amino acids in
concentrated cell culture media for biotherapeutic production [7].

Disease Correlation: Aberrant expression of CNDP2 is associated with various cancers, though its
role appears context-specific, being downregulated in some cancers (e.g., pancreatic, hepatocellular)

and upregulated in others (e.g., breast, kidney) [8].
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To cite this document: Smolecule. [N-Lactoyl-Leucine cytosolic nonspecific dipeptidase 2]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b6901495#n-lactoyl-leucine-

cytosolic-nonspecific-dipeptidase-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 7 Tech Support

https://en.wikipedia.org/wiki/Cytosol_nonspecific_dipeptidase
https://pmc.ncbi.nlm.nih.gov/articles/PMC4450436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12177442/
https://www.nki.nl/research/publications/article/?articleId=5ccd1fd5-59c9-49ab-bba7-f21408f262d0
https://link.springer.com/article/10.1007/s11306-024-02089-z
https://www.termedia.pl/N-Lactoyl-amino-acids-as-metabolic-biomarkers-differentiating-low-and-high-exercise-response,78,55337,1,1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8453549/
https://bmcgenomdata.biomedcentral.com/articles/10.1186/s12863-019-0726-z
https://bmcgenomdata.biomedcentral.com/articles/10.1186/s12863-019-0726-z
https://www.smolecule.com/products/b6901495#n-lactoyl-leucine-cytosolic-nonspecific-dipeptidase-2
https://www.smolecule.com/products/b6901495#n-lactoyl-leucine-cytosolic-nonspecific-dipeptidase-2
https://www.smolecule.com/products/b6901495#n-lactoyl-leucine-cytosolic-nonspecific-dipeptidase-2
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s6901495?utm_src=pdf-bulk
https://www.smolecule.com/products/s6901495?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 7 Tech Support

https://www.smolecule.com/products/s6901495?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

